Z-Ile-Glu(O-t-butyl)-Ala-Leucinal
Overview
Description
“Z-Ile-Glu(O-t-butyl)-Ala-Leucinal” is a chemical compound with the empirical formula C32H50N4O81. It has a molecular weight of 618.761. This compound is solid in form and is stored at a temperature of -20°C1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Z-Ile-Glu(O-t-butyl)-Ala-Leucinal”. However, it’s worth noting that peptide synthesis is a well-established field, and there are numerous methods available for the synthesis of complex peptides.Molecular Structure Analysis
The SMILES string for this compound is CCC@HC@HOCc1ccccc1)C(=O)NC@@HOC(C)(C)C)C(=O)NC@@HC(=O)NC@@HC)C=O
1. This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure.
Chemical Reactions Analysis
Specific chemical reactions involving “Z-Ile-Glu(O-t-butyl)-Ala-Leucinal” are not available in the retrieved data. However, as a peptide, it could potentially be involved in various biological reactions, particularly those involving protein interactions.Physical And Chemical Properties Analysis
The compound “Z-Ile-Glu(O-t-butyl)-Ala-Leucinal” is a solid at room temperature1. It has an empirical formula of C32H50N4O8 and a molecular weight of 618.761.Scientific Research Applications
Inhibitor of Proteasome Activities
Z-Ile-Glu(O-t-butyl)-Ala-Leucinal is identified as a potent inhibitor of both acidic and neutral chymotrypsin-like activities of the multicatalytic proteinase complex (MPC) or proteasome. This compound shows significant inhibition with low IC50 values, making it a valuable pharmacological tool to investigate the physiological roles of MPC (Figueiredo-Pereira et al., 1995).
Induction of Apoptosis in Cancer Cells
In the context of cancer research, Z-Ile-Glu(O-t-butyl)-Ala-Leucinal (under the name PSI) has been shown to induce massive apoptosis in murine leukemia L1210 cells. This suggests its potential use as an anti-neoplastic agent (Wójcik et al., 2004).
Potential in Cardiovascular Research
Z-Ile-Glu(O-t-butyl)-Ala-Leucinal has been demonstrated to be effective in the prevention of platelet-dependent arterial thrombosis in renovascular hypertensive rats. This finding indicates its potential role in the treatment or prevention of cardiovascular events (Ostrowska et al., 2004).
Inhibition of the Proteasome in Tumor Cells
Z-Ile-Glu(O-t-butyl)-Ala-Leucinal is involved in inhibiting the proteasome, which is an essential component for the degradation of proteins within cells. This inhibition can be leveraged for therapeutic strategies, particularly in tumor cells where proteasome activity is often dysregulated (Rydzewski et al., 2006).
Modulating Proteasome Activity
Z-Ile-Glu(O-t-butyl)-Ala-Leucinal can modulate the activity of the proteasome complex, which has implications in the regulation of protein turnover and cellular functions. This modulation is important in understanding and potentially manipulating cellular processes, especially in diseases where proteasome function is altered (Wilk et al., 1999).
Safety And Hazards
Specific safety and hazard information for “Z-Ile-Glu(O-t-butyl)-Ala-Leucinal” was not found in the retrieved data. As with all chemicals, it should be handled with appropriate safety measures.
Future Directions
The potential applications and future directions for “Z-Ile-Glu(O-t-butyl)-Ala-Leucinal” are not specified in the retrieved data. However, given the ongoing research in the field of peptides, it’s possible that this compound could have potential applications in various areas of biology and medicine.
Please note that this information is based on the available data and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
tert-butyl (4S)-5-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50N4O8/c1-9-21(4)27(36-31(42)43-19-23-13-11-10-12-14-23)30(41)35-25(15-16-26(38)44-32(6,7)8)29(40)33-22(5)28(39)34-24(18-37)17-20(2)3/h10-14,18,20-22,24-25,27H,9,15-17,19H2,1-8H3,(H,33,40)(H,34,39)(H,35,41)(H,36,42)/t21-,22-,24-,25-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFTWYMXUWCOOB-YICLCXKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ile-Glu(O-t-butyl)-Ala-Leucinal | |
CAS RN |
158442-41-2 | |
Record name | Proteasome inhibitor I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158442412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.